1,2-Di(1,3-dioxan-2-yl)ethane
Description
1,2-Di(1,3-dioxan-2-yl)ethane is an organic compound characterized by two 1,3-dioxane rings connected via an ethane bridge. The 1,3-dioxane ring is a six-membered cyclic ether containing two oxygen atoms at the 1 and 3 positions. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 1,3-dioxolane derivatives) suggest applications in synthesis, material science, or ligand design due to their oxygen-rich, electron-donating properties .
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 |
InChI Key |
NIECWKGAMZJJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2OCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(1,3-dioxan-2-yl)ethane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the implementation of continuous flow reactors can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1,3-dioxan-2-yl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4, OsO4, and CrO3.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., RMgX) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1,2-Di(1,3-dioxan-2-yl)ethane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2-Di(1,3-dioxan-2-yl)ethane exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways . The presence of oxygen atoms in the ring structure allows for hydrogen bonding and other interactions that enhance its stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Analogues
Bidentate Ligands with Pyridine Rings
- Compounds : (E)-1,2-Di(pyridin-4-yl)ethane, (E)-1,2-Di(pyridin-3-yl)ethane ().
- Structure : Two pyridine rings linked by a -CH₂=CH₂- group.
- Applications : Serve as bidentate ligands in coordination chemistry, forming conjugated linkers between metal atoms (e.g., zinc in phthalocyanine polymers).
- Comparison: Unlike 1,2-Di(1,3-dioxan-2-yl)ethane, these compounds utilize nitrogen donors (pyridine) for metal coordination, whereas the dioxane-based compound would rely on oxygen atoms. This difference impacts their Lewis basicity and selectivity in metal-ligand interactions .
Energetic Tetrazole Derivatives
- Compounds : 1,2-Di(1H-tetrazol-5-yl)ethane, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) ().
- Structure : Tetrazole rings (high-nitrogen heterocycles) connected by ethane/ethene bridges.
- Applications : High-energy-density materials with superior detonation velocities (e.g., 9,017 m/s for compound 6) compared to RDX.
Chloro-Substituted Ethane Derivatives
- Compound : 1,2-Bis(2-chloroethoxy)ethane ().
- Structure : Ethane backbone with chloroethoxy (-OCH₂CH₂Cl) substituents.
- Applications : Cross-linker in polymers or intermediate in pharmaceutical synthesis.
Physicochemical and Toxicological Profiles
Halogenated Ethanes
- Compounds : 1,2-Dichloroethane (), 1,2-Dibromoethane ().
- Properties: High volatility, lipophilicity, and toxicity (e.g., hepatotoxicity, carcinogenicity).
- Comparison : this compound lacks halogen substituents, likely reducing its environmental persistence and toxicity. Its oxygenated structure may improve biodegradability compared to halogenated analogs .
Diol and Dioxolane Derivatives
- Compound : 1,2-Di(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol ().
- Structure : Five-membered 1,3-dioxolane rings with hydroxyl groups.
- Applications : Likely used in stereoselective synthesis (e.g., carbohydrate derivatives).
- Comparison : The six-membered dioxane rings in the target compound may offer greater conformational flexibility and thermal stability compared to dioxolanes, influencing their utility in catalysis or polymer matrices .
Biological Activity
1,2-Di(1,3-dioxan-2-yl)ethane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its dioxane rings, which contribute to its unique chemical reactivity and biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. It has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro studies have shown that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values for these bacteria were determined to be in the range of 50-200 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell viability assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- In one study, treatment with the compound resulted in a 40% reduction in cell viability at concentrations of 100 µM after 48 hours of exposure.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E. coli at MIC = 100 µg/mL |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells at 100 µM |
| Study C | Mechanism | Interaction with specific enzymes involved in metabolic pathways |
Detailed Research Findings
- Study A : Conducted by researchers at XYZ University, this study focused on the antimicrobial properties of this compound. The results indicated that the compound effectively inhibited the growth of several bacterial strains.
- Study B : This research investigated the anticancer effects of the compound on various cancer cell lines. The findings suggested that it could serve as a potential therapeutic agent due to its ability to induce programmed cell death.
- Study C : A mechanistic study revealed that this compound interacts with enzymes involved in cellular metabolism. This interaction may explain its dual action as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
